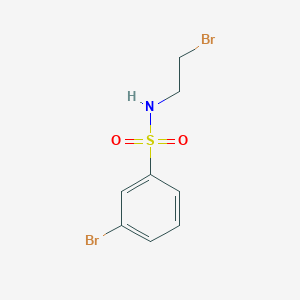
3-Bromo-N-(2-bromoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-bromoethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H9Br2NO2S and a molecular weight of 343.04 g/mol . This compound is characterized by the presence of two bromine atoms, an ethyl group, and a benzenesulfonamide moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis route can be scaled up with appropriate modifications to reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-N-(2-bromoethyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-(2-bromoethyl)benzenesulfonamide .
Scientific Research Applications
3-Bromo-N-(2-bromoethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a probe to investigate the active sites of enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other sulfonamides suggests it may have antibacterial or antifungal properties.
Industry: It is used in the development of new materials and chemicals, particularly in the field of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide involves its interaction with biological molecules, particularly proteins. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can inhibit enzyme activity or alter protein function. The molecular targets and pathways involved depend on the specific biological context and the proteins being studied .
Comparison with Similar Compounds
3-Bromo-N-(2-bromoethyl)benzenesulfonamide can be compared with other similar compounds, such as:
3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide: This compound has a hydroxyethyl group instead of a bromoethyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorophenyl group instead of a bromoethyl group.
The uniqueness of this compound lies in its dual bromine atoms, which provide distinct reactivity and potential for diverse chemical modifications.
Properties
Molecular Formula |
C8H9Br2NO2S |
|---|---|
Molecular Weight |
343.04 g/mol |
IUPAC Name |
3-bromo-N-(2-bromoethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO2S/c9-4-5-11-14(12,13)8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |
InChI Key |
DUTLJDJGWBKOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















